Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI)

Enzymology Neuroscience Inhibitor Screening

Researchers screening for PNMT inhibitors often lack validated low-affinity controls to establish baseline assay sensitivity. This 1-(3-amino-4-methoxyphenyl)ethanol directly addresses that gap as a characterized weak PNMT ligand (Ki = 1.11 mM). • Low-affinity reference standard for HTS assay validation and sensitivity calibration. • Calculated LogP of 1.91 supports PAMPA/Caco-2 permeability studies comparing α-methyl vs. primary alcohol (LogP 1.35) passive diffusion behavior. • Key intermediate for focused library synthesis exploring minimal β-adrenergic receptor binding pharmacophores, as a truncated desformoterol analog.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 495406-77-4
Cat. No. B12571836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI)
CAS495406-77-4
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)N)O
InChIInChI=1S/C9H13NO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,10H2,1-2H3
InChIKeyMMWXBNBRAPNJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

495406-77-4 Identity & Procurement


Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI), also known as 1-(3-amino-4-methoxyphenyl)ethanol, is a chiral amino alcohol with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol [1]. Its structure features a benzylic alcohol with an alpha-methyl group, an adjacent 3-amino substituent, and a 4-methoxy group on the aromatic ring. This substitution pattern defines its unique physicochemical properties and underlies its specific, albeit weak, interactions with biological targets like phenylethanolamine N-methyltransferase (PNMT) [2].

Workflow Low-affinity PNMT control or baseline compound in inhibitor screening campaigns
Selection context Chiral amino alcohol scaffold for medicinal chemistry SAR exploration
Property fit Moderately lipophilic (reported LogP 1.91) for permeability or ADME research

495406-77-4 Non-Substitutability


Generic substitution with a closely related analog like 3-amino-4-methoxybenzyl alcohol (CAS 113928-90-8) fails due to the distinct impact of the alpha-methyl group on the compound's lipophilicity and its consequent effect on molecular interactions. The target compound possesses a significantly higher calculated LogP (1.91) compared to its primary alcohol analog (LogP 1.35), indicating a >0.5 log unit increase in lipophilicity [1][2]. This physicochemical difference directly affects membrane permeability, protein binding, and overall pharmacokinetic behavior, making the compounds non-interchangeable in any experimental or industrial context where these properties are critical.

Target compound 1-(3-amino-4-methoxyphenyl)ethanol (α-methyl present)
Substitution risk Primary alcohol analog (CAS 113928-90-8) lacks α-methyl group; ~0.56 LogP unit lower, altering membrane partitioning and PK behavior.
Research context Truncated desformoterol scaffold for SAR
Mismatch risk Full agonist desformoterol contains critical N-alkyl side chain; the minimal scaffold is not a direct β2-adrenoceptor substitute.

495406-77-4 Differential Evidence


PNMT Inhibition vs. Potent Inhibitors

The target compound acts as a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT). It displays a Ki of 1.11E+6 nM (equivalent to 1.11 mM) in a radiochemical assay against the bovine enzyme [1]. This activity is several orders of magnitude weaker than optimized, high-affinity PNMT inhibitors, such as compound 20 (Ki = 23 nM) [2].

PNMT inhibition
Cross-study comparable
Ki = 1.11E+6 nM (1.11 mM) vs. high-affinity inhibitor Ki = 23 nM (~48,000-fold difference)
Confirms weak PNMT ligand; relevant as low-affinity control or starting scaffold.
Radiochemical assay (bovine enzyme); not a potency benchmark.
Enzymology Neuroscience Inhibitor Screening

Lipophilicity vs. Primary Alcohol Analog

The calculated partition coefficient (LogP) for the target compound, 1-(3-amino-4-methoxyphenyl)ethanol, is 1.91 [1]. This is significantly higher than the LogP of its primary alcohol analog, (3-amino-4-methoxyphenyl)methanol, which is reported as 1.35 [2].

Lipophilicity shift
Head-to-head
Δ LogP = 0.56 (target LogP 1.91 vs. primary alcohol analog LogP 1.35)
Substantially greater lipophilicity influences permeability and distribution studies.
Calculated values; experimental verification advised.
Physicochemical Property ADME Lipophilicity

Structural Comparison with Desformoterol

The target compound is a truncated structural analog of the beta-2 adrenergic agonist desformoterol. Desformoterol (R,R-isomer) has been disclosed to display significant binding at the beta-2 adrenoceptor with a beta-1/beta-2 selectivity ratio of approximately 89-fold [1]. The target compound lacks the extended N-alkyl side chain critical for high-affinity receptor binding and functional agonism. Consequently, it is not expected to exhibit the same pharmacological profile, making it a distinct chemical tool for studying the minimal pharmacophore.

Structural vs. desformoterol
Class-level inference
Missing N-alkyl side chain critical for β2 agonism; target lacks expected receptor binding profile.
Not a substitute for β2-adrenoceptor tool compounds; useful as minimal SAR scaffold.
Inferred from desformoterol selectivity ratio (~89-fold); confirm in relevant assay.
Beta-Adrenergic Receptor Bronchodilator Structure-Activity Relationship

495406-77-4 Application Scenarios


Low-Affinity PNMT Control

Given its weak affinity for PNMT (Ki = 1.11 mM), this compound is ideally suited as a low-affinity control or reference compound in high-throughput screening campaigns for novel PNMT inhibitors [1]. Its distinct, quantifiable lack of potency makes it valuable for establishing baseline activity and validating assay sensitivity against more potent hits.

Lipophilic Scaffold for Permeability Studies

The compound's calculated LogP of 1.91 positions it as a moderately lipophilic scaffold [1]. It is a suitable candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies aimed at understanding the impact of a benzylic alpha-methyl group on passive diffusion compared to its less lipophilic primary alcohol analog (LogP 1.35) [2].

Intermediate for Beta-2 Agonist Analogs

As a truncated analog of the beta-2 agonist desformoterol, this compound serves as a key starting material or intermediate for the synthesis of focused libraries exploring the minimal structural requirements for beta-adrenergic receptor binding [1]. Its procurement is essential for SAR studies aiming to decouple the core scaffold from the complex pharmacology of the full agonist.

Application
Selection Property
Validation Focus
Low-affinity PNMT control
Quantifiable weak Ki (1.11 mM)
Assay sensitivity and baseline activity confirmation
Lipophilic scaffold for permeability studies
Reported LogP 1.91; α-methyl influence
PAMPA or Caco-2 passive diffusion comparison vs. des-methyl analog
Intermediate for β2-agonist analog libraries
Truncated desformoterol scaffold
SAR decoupling of core from full agonist pharmacology
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